molecular formula C7H7N3O2S B2739064 Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 96356-04-6

Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B2739064
CAS No.: 96356-04-6
M. Wt: 197.21
InChI Key: OUIMDVXCSDZLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3,4]thiadiazole core fused with a carboxylate ester group. The presence of both nitrogen and sulfur atoms within its ring structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired imidazo[2,1-b][1,3,4]thiadiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include continuous flow reactions, use of automated reactors, and stringent control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets within cells. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound has been shown to interact with proteins involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which can be modified to create a wide range of derivatives with tailored properties for various applications.

Properties

IUPAC Name

ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-2-12-6(11)5-3-10-7(9-5)13-4-8-10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIMDVXCSDZLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.